molecular formula C23H17N3O B3016134 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile CAS No. 392248-39-4

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile

Cat. No.: B3016134
CAS No.: 392248-39-4
M. Wt: 351.409
InChI Key: NATREDUSSYXZIF-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile is a complex organic compound that features a benzimidazole core

Preparation Methods

The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile typically involves the reaction of aromatic aldehydes with o-phenylenediamine. This reaction is often carried out in the presence of N,N-dimethylformamide and sulfur, which facilitates the formation of the benzimidazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By inhibiting tubulin polymerization, it can prevent the proliferation of cancer cells . The pathways involved include the disruption of microtubule dynamics, which is crucial for cell division and intracellular transport.

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(4-benzylphenyl)-3-hydroxyprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O/c24-15-19(23-25-20-8-4-5-9-21(20)26-23)22(27)18-12-10-17(11-13-18)14-16-6-2-1-3-7-16/h1-13,27H,14H2,(H,25,26)/b22-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXRDVBRDIVABK-QOCHGBHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=C(C#N)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)/C(=C(\C#N)/C3=NC4=CC=CC=C4N3)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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